Cas no 941878-02-0 (4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide)

4-(Benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide is a specialized organic compound featuring a thiazole core functionalized with benzenesulfonyl and nitrophenyl groups. Its molecular structure incorporates sulfonyl and amide linkages, which contribute to its potential utility in medicinal chemistry and material science applications. The presence of the nitro group enhances reactivity, making it a candidate for further derivatization or as an intermediate in synthetic pathways. The compound’s well-defined structure and functional group arrangement offer opportunities for research in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its stability under standard conditions ensures reliable handling in laboratory settings.
4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide structure
941878-02-0 structure
Product name:4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide
CAS No:941878-02-0
MF:C19H17N3O5S2
MW:431.48538184166
CID:5499374

4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide Chemical and Physical Properties

Names and Identifiers

    • 4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
    • 4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide
    • Inchi: 1S/C19H17N3O5S2/c23-18(7-4-12-29(26,27)16-5-2-1-3-6-16)21-19-20-17(13-28-19)14-8-10-15(11-9-14)22(24)25/h1-3,5-6,8-11,13H,4,7,12H2,(H,20,21,23)
    • InChI Key: CVVCABCRXJQYJJ-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C([N+]([O-])=O)C=C2)=CS1)(=O)CCCS(C1=CC=CC=C1)(=O)=O

4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2814-0427-3mg
4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
941878-02-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2814-0427-100mg
4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
941878-02-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2814-0427-2μmol
4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
941878-02-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2814-0427-5μmol
4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
941878-02-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2814-0427-10μmol
4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
941878-02-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2814-0427-20μmol
4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
941878-02-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2814-0427-40mg
4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
941878-02-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2814-0427-1mg
4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
941878-02-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2814-0427-50mg
4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
941878-02-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2814-0427-30mg
4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
941878-02-0 90%+
30mg
$119.0 2023-05-16

Additional information on 4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide

4-(Benzenesulfonyl)-N-4-(4-Nitrophenyl)-1,3-Thiazol-2-ylbutanamide (CAS No. 941878-02-0): A Comprehensive Overview

4-(Benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide (CAS No. 941878-02-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and applications.

The molecular structure of 4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide is composed of a thiazole ring, a benzenesulfonyl group, and a nitrophenyl moiety. These functional groups contribute to the compound's stability and reactivity, making it a valuable candidate for various chemical and biological investigations. The thiazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can be exploited in the design of novel catalysts and pharmaceutical agents.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide. One notable method involves the reaction of 4-nitrobenzoyl chloride with 2-aminothiazole in the presence of a base, followed by the introduction of the benzenesulfonyl group through a sulfonylation reaction. This multi-step process ensures high yields and purity, making it suitable for large-scale production and further research.

In the realm of medicinal chemistry, 4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide has shown promising activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have demonstrated its potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in the progression of cancer and inflammatory diseases. The compound's ability to selectively target these enzymes without affecting other essential biological processes makes it a valuable lead compound for drug development.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide in treating various conditions. Preliminary results have shown that it exhibits low toxicity and good pharmacokinetic properties, suggesting its potential as a therapeutic agent. However, further research is needed to fully understand its mechanisms of action and optimize its formulation for clinical use.

Beyond its medicinal applications, 4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide has also been explored for its potential in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. Researchers have investigated its performance as a hole transport material in organic solar cells, where it has shown promising results in enhancing device efficiency.

The environmental impact of 4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide is another area of active research. Studies have focused on understanding its biodegradability and potential ecological effects. Initial findings suggest that the compound is relatively stable under environmental conditions but can be degraded by specific microorganisms under controlled conditions. This information is crucial for assessing its long-term impact on ecosystems and guiding sustainable production practices.

In conclusion, 4-(benzenesulfonyl)-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbutanamide (CAS No. 941878-02-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in advancing our understanding of complex chemical systems and their practical implications.

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